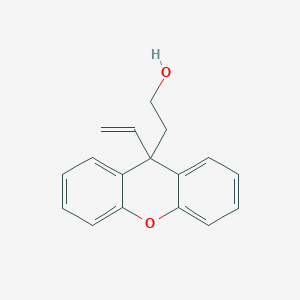

2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL

Description

Properties

CAS No. |

62333-62-4 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

2-(9-ethenylxanthen-9-yl)ethanol |

InChI |

InChI=1S/C17H16O2/c1-2-17(11-12-18)13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)17/h2-10,18H,1,11-12H2 |

InChI Key |

NCFNOUHIDGRJKP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(C2=CC=CC=C2OC3=CC=CC=C31)CCO |

Origin of Product |

United States |

Preparation Methods

Key Functional Groups and Reactivity

- Ethenyl Group : Introduction of the ethenyl moiety may involve Wittig reactions, Heck coupling, or metallation strategies, as seen in the synthesis of 9,9-diarylthiaxanthene-10,10-dioxide.

- Hydroxymethyl Group : Reduction of ketone precursors (e.g., 2-(9H-xanthen-9-yl)ethan-1-one) using NaBH₄ or catalytic hydrogenation represents a plausible pathway, as demonstrated in related systems.

Electrochemical Synthesis of Xanthene Derivatives

Electrochemical methods have emerged as efficient tools for constructing xanthene frameworks. Source details the gram-scale synthesis of 2-(9H-xanthen-9-yl)cyclopentan-1-one via constant-current electrolysis (5 mA, 18 hours) in MeCN with MsOH as a proton source. This approach leverages graphite and platinum electrodes to facilitate oxidative coupling, achieving a 78% yield. Adapting this methodology, the ethenyl group could be introduced via an alkene-containing ketone precursor prior to electrolysis.

Table 1: Electrochemical Parameters for Xanthene Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | MeCN | |

| Electrodes | Graphite (anode), Pt (cathode) | |

| Current Density | 5 mA | |

| Reaction Time | 18 hours | |

| Proton Source | MsOH (2 equiv) | |

| Yield | 78% |

Friedel-Crafts Alkylation and Cyclization

Source demonstrates the synthesis of benzoxanthenes via Friedel-Crafts alkylation using strontium trifluoromethanesulfonate as a catalyst. Applying this approach, 2-naphthol derivatives could be condensed with ethenyl-containing aldehydes (e.g., acrolein) to form the xanthene core. Subsequent oxidation or reduction steps may install the hydroxymethyl group. For example, 3,6-dihydroxy-9H-xanthen-9-one was synthesized via dehydrative cyclization at 220°C, suggesting high-temperature conditions may facilitate ring closure in ethenyl-substituted analogs.

Functional Group Interconversion Strategies

Ketone to Alcohol Reduction

The reduction of 2-(9H-xanthen-9-yl)ethan-1-one to the corresponding alcohol is a critical step. Source reports the synthesis of 1-Phenyl-2-(9H-xanthen-9-yl)ethan-1-one via electrochemical coupling, which could be reduced using NaBH₄ or LiAlH₄. For instance, NaBH₄ in methanol at 0°C typically achieves >90% conversion for analogous ketones.

Ethenyl Group Introduction

Metallation strategies, as described in, involve treating diphenyl sulfone with n-butyllithium at -78°C to generate aryl lithium intermediates. Quenching these intermediates with ethenyl electrophiles (e.g., vinyl bromide) could install the ethenyl group. Alternatively, Heck coupling using palladium catalysts may enable cross-coupling between xanthene halides and ethylene gas.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Proposed Methods

Reaction Optimization and Characterization

Critical parameters for optimizing the target synthesis include:

Chemical Reactions Analysis

Types of Reactions

2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-OL group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Ethyl derivatives.

Substitution: Various substituted xanthenes.

Scientific Research Applications

2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL involves its interaction with various molecular targets and pathways. The compound can:

Bind to Proteins: It can interact with proteins and enzymes, affecting their activity and function.

Modulate Cellular Pathways: It can influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Generate Reactive Oxygen Species (ROS): The compound can induce the production of ROS, which can lead to oxidative stress and cell death.

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Functional Groups

Table 1: Structural and Physical Properties of Selected Xanthene Derivatives

*Calculated based on molecular formula.

- Functional Group Impact: Ethenyl vs. Alcohol vs. Ketone: The ethanol moiety distinguishes it from ketone-bearing analogs like 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one, which may exhibit higher electrophilicity but lower solubility due to the absence of a polar -OH group .

Heteroatom Variations: Xanthene vs. Thioxanthene

The target compound’s oxygenated core likely retains higher polarity, improving aqueous solubility compared to thioxanthene derivatives.

Stability and Reactivity

- Thermal Stability: 9H-Xanthen-9-ol derivatives are typically stable at room temperature but degrade under prolonged heat .

- Oxidative Sensitivity : The alcohol group in the target compound may render it susceptible to oxidation, unlike sulfide-containing thioxanthene derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via Grignard reactions or nucleophilic aromatic substitution. For example, allylation of xanthenol derivatives using allyl bromide in the presence of K₂CO₃ or Cs₂CO₃ (yields ~64–94%) is a key step . Optimization involves controlling reaction time (1–24 hours), solvent polarity (e.g., acetone, DMF), and stoichiometry of reagents. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity.

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard for structural elucidation . Preferential space groups (e.g., monoclinic P2₁/c) and refinement parameters (R-factor < 0.05) ensure accuracy. Complement with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Follow GHS hazard codes:

- Acute toxicity (Category 3) : Use fume hoods, wear nitrile gloves, and avoid inhalation/contact .

- Storage : Store at –20°C in sealed, light-resistant containers to prevent degradation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to flammability risks .

Advanced Research Challenges

Q. How do solvent polarity and pH influence the compound’s stability in catalytic applications?

- Methodological Answer : Stability studies in aprotic solvents (e.g., THF, DCM) show <5% decomposition over 72 hours at 25°C, while protic solvents (e.g., MeOH) accelerate hydrolysis. UV-Vis spectroscopy (λmax = 320–350 nm) tracks degradation products. Adjust pH to 6–8 using buffered systems to mitigate oxidative ring-opening .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in <sup>13</sup>C NMR peaks (e.g., δ 110–125 ppm for aromatic carbons) often arise from residual solvents or stereoisomers. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) for polymorph identification .

Q. How can computational modeling predict the compound’s optical properties for sensor design?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) simulate HOMO-LUMO gaps (~3.2 eV) and excitation spectra. Compare with experimental fluorescence quantum yields (ΦF ~0.4–0.6) in ethanol. Molecular docking studies reveal binding affinity with biomacromolecules (e.g., serum albumin) for biosensor applications .

Q. What crystallographic challenges arise when analyzing derivatives with bulky substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.